molecular formula C11H22O2 B13800445 (Z)-6-nonen-1-al dimethyl acetal CAS No. 68555-53-3

(Z)-6-nonen-1-al dimethyl acetal

Cat. No.: B13800445
CAS No.: 68555-53-3
M. Wt: 186.29 g/mol
InChI Key: UVCRVXVBFFMDFR-UHFFFAOYSA-N
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Description

cis-6-Nonen-1-al dimethyl acetal: is an organic compound with the molecular formula C11H22O2 . It is a derivative of cis-6-Nonenal , where the aldehyde group is protected as a dimethyl acetal. This compound is known for its application in various fields, including organic synthesis and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Nonen-1-al dimethyl acetal typically involves the acetalization of cis-6-Nonenal . This reaction is carried out by reacting cis-6-Nonenal with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid . The reaction proceeds as follows:

cis-6-Nonenal+2CH3OHcis-6-Nonen-1-al dimethyl acetal+H2O\text{cis-6-Nonenal} + 2 \text{CH}_3\text{OH} \rightarrow \text{cis-6-Nonen-1-al dimethyl acetal} + \text{H}_2\text{O} cis-6-Nonenal+2CH3​OH→cis-6-Nonen-1-al dimethyl acetal+H2​O

Industrial Production Methods: In industrial settings, the production of cis-6-Nonen-1-al dimethyl acetal involves continuous processes where the reaction mixture is subjected to distillation to remove water and drive the equilibrium towards the formation of the acetal. The use of trimethyl orthoformate as a dehydrating agent can also enhance the yield of the acetalization process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents such as or .

    Substitution: The acetal group can be hydrolyzed back to the aldehyde under acidic conditions.

Common Reagents and Conditions:

    Oxidation: or .

    Reduction: or .

    Hydrolysis: or .

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Hydrolysis: and methanol.

Scientific Research Applications

cis-6-Nonen-1-al dimethyl acetal: has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for aldehydes in multi-step organic synthesis.

    Fragrance Industry: It is used in the formulation of fragrances due to its pleasant odor.

    Biological Studies: It is used in studies related to the metabolism of aldehydes and their derivatives.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of cis-6-Nonen-1-al dimethyl acetal involves its ability to act as a protecting group for aldehydes. The acetal formation is a reversible process, and under acidic conditions, the acetal can be hydrolyzed back to the aldehyde. This property is utilized in organic synthesis to protect aldehyde groups from unwanted reactions .

Comparison with Similar Compounds

    cis-6-Nonenal: The parent aldehyde compound.

    trans-6-Nonenal: The trans isomer of .

    cis-6-Nonen-1-ol: The corresponding alcohol of .

Uniqueness: cis-6-Nonen-1-al dimethyl acetal is unique due to its stability under neutral and basic conditions, making it an excellent protecting group for aldehydes in various chemical reactions. Its ability to be easily hydrolyzed under acidic conditions adds to its versatility in organic synthesis .

Properties

IUPAC Name

9,9-dimethoxynon-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRVXVBFFMDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-53-3
Record name (Z)-9,9-dimethoxynon-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.916
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